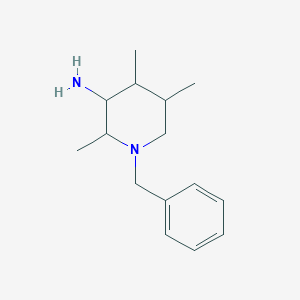
1-Benzyl-2,4,5-trimethylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,4,5-trimethylpiperidin-3-amine is a chemical compound with the molecular formula C15H24N2. It is a piperidine derivative, characterized by the presence of a benzyl group and three methyl groups attached to the piperidine ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,4,5-trimethylpiperidin-3-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2,4,5-trimethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,4,5-trimethylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-2,4,5-trimethylpiperidin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,4,5-trimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups on the piperidine ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
1-Benzyl-2,4,6-trimethylpiperidin-3-amine: Similar structure with a different methyl group position.
Piperidine: The parent compound without the benzyl and methyl substitutions.
2,4,5-Trimethylpiperidine: A simpler derivative without the benzyl group.
Uniqueness: 1-Benzyl-2,4,5-trimethylpiperidin-3-amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the benzyl group and three methyl groups can enhance its lipophilicity, stability, and interaction with molecular targets compared to other piperidine derivatives.
Properties
CAS No. |
1315367-84-0 |
|---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-2,4,5-trimethylpiperidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-11-9-17(13(3)15(16)12(11)2)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10,16H2,1-3H3 |
InChI Key |
MCYADVOUXKSBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C(C1C)N)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


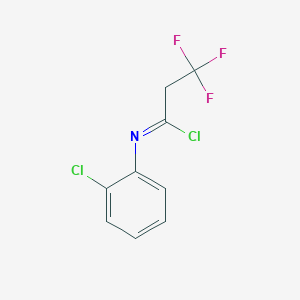

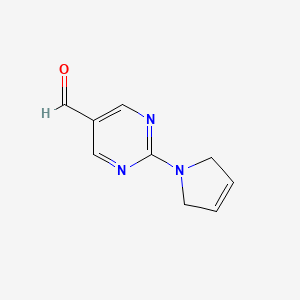
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
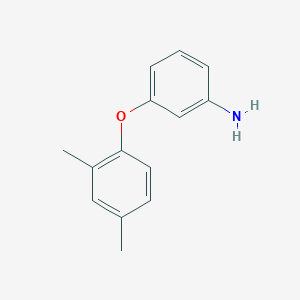
![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13174149.png)
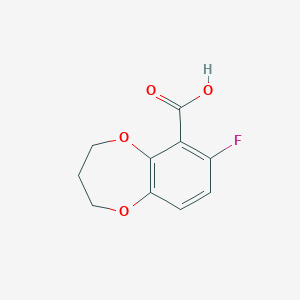
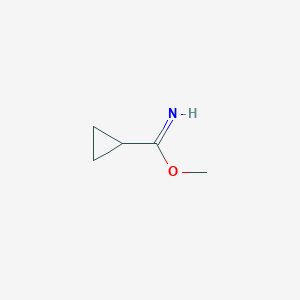


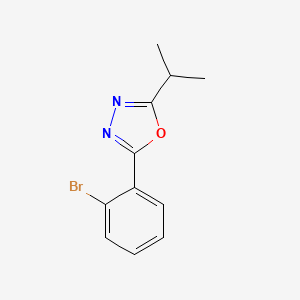
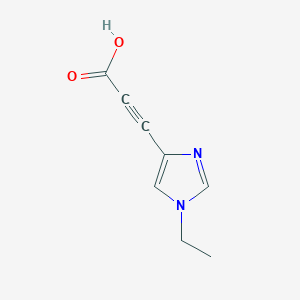
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
